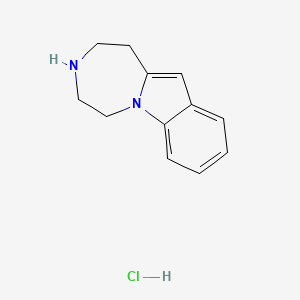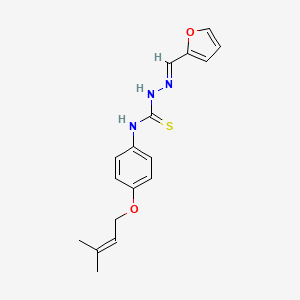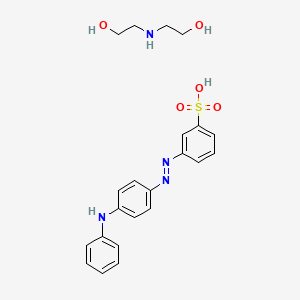
Coccinine, (+/-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coccinine, (+/-)-, is an alkaloid compound found in certain plant species, particularly within the Amaryllidaceae family. This compound has garnered interest due to its potential biological activities and its structural similarity to other bioactive alkaloids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Coccinine, (+/-)-, typically involves the extraction from plant sources or chemical synthesis. The chemical synthesis route often includes the following steps:
Extraction: The compound is extracted from plant material using solvents such as methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques to isolate Coccinine, (+/-)-.
Chemical Synthesis: Alternatively, Coccinine, (+/-)-, can be synthesized through a series of chemical reactions starting from simpler organic molecules. This involves multiple steps, including cyclization and functional group modifications.
Industrial Production Methods
Industrial production of Coccinine, (+/-)-, is less common due to its complex structure and the availability of natural sources. advancements in synthetic chemistry may lead to more efficient production methods in the future.
化学反应分析
Types of Reactions
Coccinine, (+/-)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
Coccinine, (+/-)-, has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: Research focuses on its biological activities, including potential antimicrobial and anticancer properties.
Medicine: Preliminary studies suggest that Coccinine, (+/-)-, may have therapeutic potential in treating certain diseases.
Industry: The compound’s unique structure makes it a candidate for developing new materials and pharmaceuticals.
作用机制
The mechanism of action of Coccinine, (+/-)-, involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
Coccinine, (+/-)-, is structurally similar to other alkaloids such as montanine and galanthamine. These compounds share a core structure but differ in their functional groups and biological activities.
Uniqueness
What sets Coccinine, (+/-)-, apart is its specific arrangement of functional groups, which may confer unique biological properties. Its potential therapeutic applications and chemical reactivity make it a compound of significant interest in various fields of research.
Conclusion
Coccinine, (+/-)-, is a fascinating compound with diverse applications in scientific research Its unique chemical structure and potential biological activities make it a valuable subject of study in chemistry, biology, medicine, and industry
属性
CAS 编号 |
485-57-4 |
|---|---|
分子式 |
C17H19NO4 |
分子量 |
301.34 g/mol |
IUPAC 名称 |
(1S,13S,15S,16R)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol |
InChI |
InChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3/t12-,13-,14-,15+/m0/s1 |
InChI 键 |
MKYLOMHWHWEFCT-ZQDZILKHSA-N |
手性 SMILES |
CO[C@@H]1C=C2[C@H](C[C@@H]1O)N3C[C@H]2C4=CC5=C(C=C4C3)OCO5 |
规范 SMILES |
COC1C=C2C(CC1O)N3CC2C4=CC5=C(C=C4C3)OCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


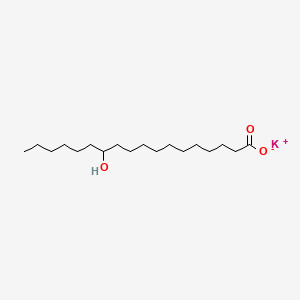
![1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B12781460.png)

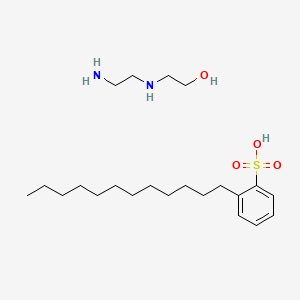
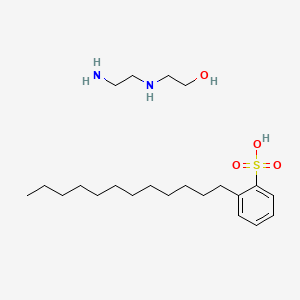
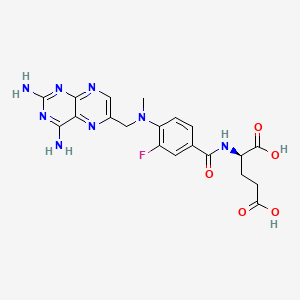

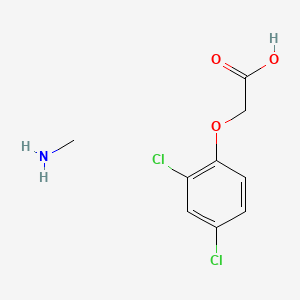
![[5-[hydroxy-(17-methyl-2,10,15,15-tetraoxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-trien-7-yl)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12781521.png)
